Mirandin B: A Technical Overview of its Chemical Structure and Properties
Mirandin B: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirandin B is a naturally occurring neolignan, a class of secondary metabolites found in plants. It was first isolated from the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family.[1][2] Lignans and neolignans have attracted significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on Mirandin B.
Chemical Structure and Properties
Mirandin B is chemically defined as (2S, 3S, 3aR)-5-allyl-3a-methoxy-2-(3′,4′,5′-trimethoxyphenyl)-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran.[3] The chemical structure and key properties of Mirandin B are summarized below.
Chemical Structure:
(SMILES representation of Mirandin B)
A 2D representation of the chemical structure is as follows:
Figure 1: 2D Chemical Structure of Mirandin B.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C22H26O6 | [2][4] |
| Molecular Weight | 386.44 g/mol | [2][4] |
| CAS Number | 62163-24-0 | [1][3] |
| Class | Neolignan | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Isolation and Characterization
Experimental Protocol: Isolation of Mirandin B
The following is a generalized protocol for the isolation of neolignans from Nectandra species, based on the initial report of Mirandin B's discovery. For precise details, the original publication by Aiba et al. (1977) in Phytochemistry should be consulted.
Workflow for Isolation of Mirandin B:
Caption: Generalized workflow for the isolation of Mirandin B.
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Plant Material Collection and Preparation: The trunk wood of Nectandra miranda is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as benzene (as reported in the original study) or other suitable solvents like hexane or chloroform.[3] This is typically performed using a Soxhlet apparatus or by maceration.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
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Chromatographic Separation: The concentrated extract is then subjected to column chromatography over a stationary phase like silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient).
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.
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Purification: Fractions containing Mirandin B are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Data for Structure Elucidation
The structure of Mirandin B was elucidated using a combination of spectroscopic techniques. While the full dataset is available in the primary literature, the expected spectroscopic data for a compound with this structure are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons of the trimethoxyphenyl group, protons of the allyl group, methoxy groups, and protons of the tetrahydrobenzofuran core. |
| ¹³C NMR | Resonances for all 22 carbon atoms, including those of the carbonyl group, aromatic rings, olefinic carbons of the allyl group, methoxy groups, and the aliphatic carbons of the core structure. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of a carbonyl group (C=O), aromatic C-H stretching, C-O stretching of ethers and esters, and C=C stretching of the allyl group and aromatic rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 386.44, along with fragmentation patterns consistent with the proposed structure. |
| Optical Rotation | A specific rotation value indicating the stereochemistry of the molecule. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and mechanism of action of isolated Mirandin B in the public domain. However, neolignans isolated from the Nectandra genus have been reported to exhibit various biological activities, including cytotoxic and apoptotic effects against cancer cell lines. This suggests that Mirandin B may possess similar properties, but further investigation is required to confirm this and to elucidate any potential signaling pathways involved.
Logical Framework for Investigating Biological Activity:
Caption: A proposed workflow for investigating the biological activity of Mirandin B.
Conclusion
Mirandin B is a well-defined neolignan with a known chemical structure. While detailed experimental protocols and quantitative data are embedded within its primary citation, this guide provides a comprehensive summary of its known attributes. The lack of extensive biological activity data for Mirandin B presents an opportunity for further research, particularly in exploring its potential cytotoxic and other pharmacological properties, which are characteristic of other neolignans from the Nectandra genus. Future studies are warranted to fully elucidate its therapeutic potential and mechanism of action.
